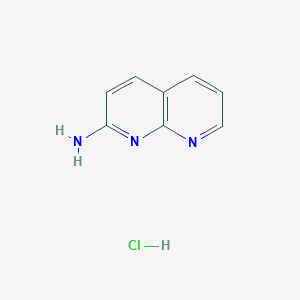
1,8-Naphthyridin-2-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridin-2-amine hydrochloride (CAS Number: 1820741-11-4) is a chemical compound with a molecular weight of 181.62 . The compound has demonstrated a variety of interesting biological activities, including the potential to treat neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride .Molecular Structure Analysis
The molecular formula of 1,8-Naphthyridin-2-amine is C8H7N3 . The InChI code is 1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) .Chemical Reactions Analysis
The compounds studied were prepared by reaction of 1-alkyl-7-hydroxy-1,8-naphthyridin-2-ones with epichlorohydrin . The substituted epoxy intermediates obtained were allowed to react with amines and gave the desired products .Physical and Chemical Properties Analysis
The molecular weight of 1,8-Naphthyridin-2-amine is 145.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 .Applications De Recherche Scientifique
Réactions Multicomposants
Les 1,8-naphthyridines, y compris la 1,8-naphthyridin-2-amine hcl, ont été utilisées dans des réactions multicomposants pour générer efficacement un ensemble diversifié d'architectures moléculaires complexes. Celles-ci ont de larges applications en chimie médicinale et en biologie chimique .
Synthèse par Stratégie Verte
L'approche de Friedländer utilisant une stratégie verte a été employée dans la synthèse des 1,8-naphthyridines. Cette approche est écologique, sûre et économiquement atomique .
Hydroamination des Alcynes Terminaux
La this compound a été utilisée dans l'hydroamination des alcynes terminaux suivie d'une cyclisation de Friedländer. Ce processus fait partie de la synthèse des 1,8-naphthyridines .
Synthèse Métal-Catalysée
La synthèse métal-catalysée est une autre méthode où la this compound trouve son application. Cette méthode est utilisée pour la synthèse des 1,8-naphthyridines .
Capteurs Chimiques Fluorescents
Les 1,8-naphthyridines, y compris la this compound, ont été utilisées dans le développement de capteurs chimiques fluorogènes anioniques. Ces capteurs chimiques ont une grande capacité à détecter sélectivement le cyanure .
Activités Antimicrobiennes
Des composés dérivés de la this compound ont été évalués pour leurs activités antimicrobiennes. Ce qui en fait un composé précieux dans le développement de nouveaux agents antimicrobiens .
Activités Anticancéreuses
De même, des composés dérivés de la this compound ont également été évalués pour leurs activités anticancéreuses, spécifiquement contre la lignée cellulaire MDA-MB-231 .
Ligands et Composants de Diodes Émettrices de Lumière
Les 1,8-naphthyridines sont utilisées comme ligands et composants de diodes électroluminescentes, de cellules solaires sensibilisées par des colorants, de capteurs moléculaires ou de systèmes hôte-invité d'auto-assemblage .
Mécanisme D'action
Target of Action
1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .
Mode of Action
Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .
Biochemical Pathways
Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival
Pharmacokinetics
Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.
Result of Action
Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,8-naphthyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLSEWWPMRRGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)
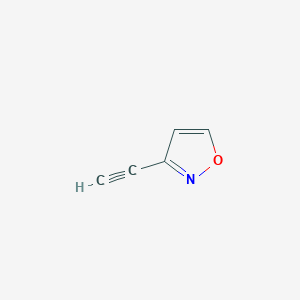
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)
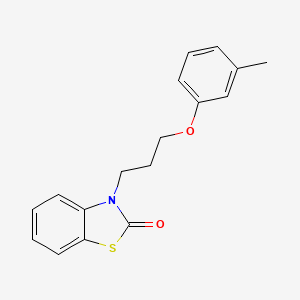
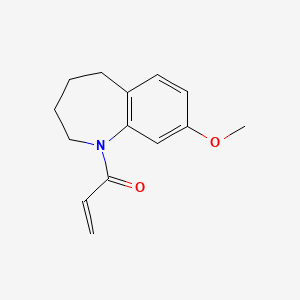

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)
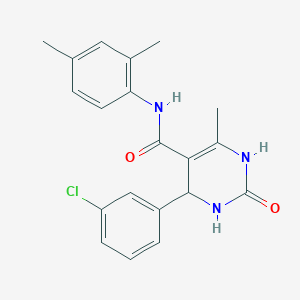

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2434265.png)
![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)
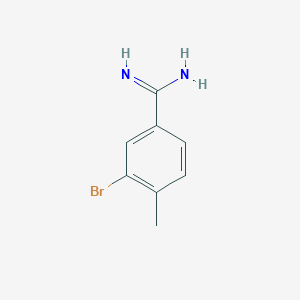
![(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2434270.png)
![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)
